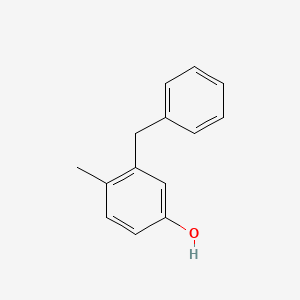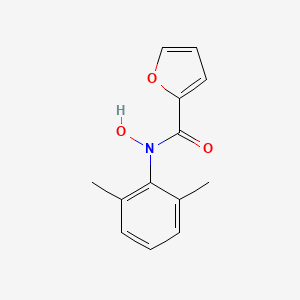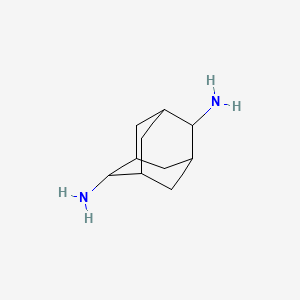![molecular formula C9H15NO B14659682 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one CAS No. 50741-19-0](/img/structure/B14659682.png)
2-Methyl-2-azabicyclo[3.3.1]nonan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-azabicyclo[331]nonan-8-one is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohex-3-ene-1-carbaldehyde with amines under specific conditions to form the bicyclic structure . Another approach includes the use of radical cyclization reactions, where starting amines are oxidized under a carbon monoxide atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-azabicyclo[3.3.1]nonan-8-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the bicyclic structure, potentially using hydrogenation techniques.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Lead tetraacetate, iodine, and other peroxides.
Reducing agents: Hydrogen gas with a suitable catalyst.
Bases: Potassium carbonate, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield various hydrogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-2-azabicyclo[3.3.1]nonan-8-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential use in drug development, particularly for its unique bicyclic structure that can interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: Known for its antifungal properties.
9-Azabicyclo[3.3.1]nonane N-oxyl: Used as a catalyst in oxidation reactions.
Uniqueness
2-Methyl-2-azabicyclo[3.3.1]nonan-8-one is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other azabicyclo compounds .
Propriétés
Numéro CAS |
50741-19-0 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-methyl-2-azabicyclo[3.3.1]nonan-8-one |
InChI |
InChI=1S/C9H15NO/c1-10-5-4-7-2-3-9(11)8(10)6-7/h7-8H,2-6H2,1H3 |
Clé InChI |
GSCZWUJHQWEXTC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2CCC(=O)C1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)




![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)
![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)






